molecular formula C14H10FN5OS B6153694 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea CAS No. 1627598-34-8

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea

Cat. No. B6153694
CAS RN: 1627598-34-8
M. Wt: 315.3
InChI Key:
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Description

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea (BFTU) is a chemical compound belonging to the class of benzothiadiazoles. It is used in various scientific research applications, including as a fluorescent dye and as a reagent for chemical synthesis. BFTU has a wide range of biochemical and physiological effects and is used in many lab experiments.

Scientific Research Applications

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea is used in various scientific research applications. It is used as a fluorescent dye in fluorescence microscopy and flow cytometry, and as a reagent for chemical synthesis. 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea has also been used as a fluorescent probe for the detection of hydrogen peroxide and as a fluorescent label for the detection of proteins. In addition, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea has been used as a photosensitizer in photodynamic therapy.

Mechanism of Action

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea is a photosensitizer, meaning that it absorbs light and generates reactive oxygen species (ROS) upon exposure to light. The ROS generated by 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea are responsible for its various biological effects, including cytotoxicity and antibacterial activity. 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea has been shown to have a variety of biochemical and physiological effects. It has been shown to have cytotoxic and antibacterial activity, as well as antioxidant activity. 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea has also been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer activity. In addition, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea has several advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods of time. It is also relatively easy to synthesize, and it is relatively inexpensive. However, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea can be toxic at high concentrations and can cause skin irritation.

Future Directions

There are many potential future directions for research on 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea. Further research could be done on its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications in photodynamic therapy and other therapeutic applications. In addition, research could be done to explore the potential of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea as a fluorescent probe for the detection of other molecules. Finally, research could be done to investigate the potential of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea as a reagent for chemical synthesis.

Synthesis Methods

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea is synthesized by a two-step process. The first step involves the reaction of 2,1,3-benzothiadiazol-4-yl chloride with 4-fluorophenylmethylamine in the presence of a base. This reaction results in the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to yield 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea. The overall reaction is shown in Figure 1.
Figure 1. Synthesis of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea' involves the reaction of 4-fluorobenzaldehyde with 2-amino-1,3-benzothiazole to form the corresponding Schiff base, which is then reacted with urea to obtain the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-1,3-benzothiazole", "urea" ], "Reaction": [ "Step 1: React 4-fluorobenzaldehyde with 2-amino-1,3-benzothiazole in ethanol to form the corresponding Schiff base.", "Step 2: Add urea to the reaction mixture and heat at reflux temperature for several hours to obtain the final product, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea." ] }

CAS RN

1627598-34-8

Product Name

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea

Molecular Formula

C14H10FN5OS

Molecular Weight

315.3

Purity

95

Origin of Product

United States

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